molecular formula C9H8F2N2O B2598322 2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile CAS No. 832737-66-3

2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile

Cat. No.: B2598322
CAS No.: 832737-66-3
M. Wt: 198.173
InChI Key: LUPCBLKMOIGCQU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a difluoromethoxy group and two methyl groups attached to the nicotinonitrile core. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated nicotinonitrile, reacts with a difluoromethylating agent under basic conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the development of greener synthetic routes, such as those employing less hazardous reagents and solvents, is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile is unique due to the presence of both difluoromethoxy and dimethyl groups, which can significantly influence its chemical and biological properties. Compared to trifluoromethylated analogs, the difluoromethoxy group can offer different reactivity and metabolic stability, making it a valuable alternative in drug design and other applications .

Properties

IUPAC Name

2-(difluoromethoxy)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c1-5-3-6(2)13-8(7(5)4-12)14-9(10)11/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPCBLKMOIGCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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